molecular formula C4H9ClF3NO B8389176 (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

Cat. No. B8389176
M. Wt: 179.57 g/mol
InChI Key: NYMNLWVSNZJVCJ-DFWYDOINSA-N
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Patent
US08476269B2

Procedure details

A solution comprising 3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (Intermediate D)(4 g, 16.94 mmol) and 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride (Intermediate R) (3.04 g, 16.94 mmol) in NMP (188 ml) was treated with HATU (7.73 g, 20.33 mmol) followed by dropwise addition (2 ml portions) of DIPEA (8.88 ml, 50.8 mmol) over 1 hour. After stirring for a further hour, the reaction mixture was poured into water (450 ml) and EtOAc (450 ml). The aqueous phase was acidified with 5M HCl (50 ml) and the layers were separated. The organic portion was washed with 2M NaOH (200 ml), water (4×200 ml), brine (2×100 ml), dried over MgSO4, filtered and concentrated in vacuo to afford a brown solid. Purification of the solid by chromatography on silica (220 g pre-packed silica cartridge) eluting with 0-50% EtOAc in iso-hexane afforded the racemate, 3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (3,3,3-trifluoro-2-hydroxy-2-methyl-propyl)-amide (Ex. 4) as a yellow solid;
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.04 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
7.73 g
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight
Name
Quantity
188 mL
Type
solvent
Reaction Step Nine
Name
3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (3,3,3-trifluoro-2-hydroxy-2-methyl-propyl)-amide

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:14]([OH:16])=O)=[N:4][C:5]([O:12][CH3:13])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.Cl.[NH2:18][CH2:19][C:20]([CH3:26])([OH:25])[C:21]([F:24])([F:23])[F:22].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.Cl>CN1C(=O)CCC1.CCOC(C)=O.O>[F:22][C:21]([F:24])([F:23])[C:20]([OH:25])([CH3:26])[CH2:19][NH:18][C:14]([C:3]1[C:2]([NH2:1])=[CH:7][C:6]([C:8]([F:9])([F:10])[F:11])=[C:5]([O:12][CH3:13])[N:4]=1)=[O:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC=1C(=NC(=C(C1)C(F)(F)F)OC)C(=O)O
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=C(C1)C(F)(F)F)OC)C(=O)O
Step Four
Name
Quantity
3.04 g
Type
reactant
Smiles
Cl.NCC(C(F)(F)F)(O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC(C(F)(F)F)(O)C
Step Six
Name
Quantity
7.73 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Seven
Name
Quantity
2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Eight
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
188 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic portion was washed with 2M NaOH (200 ml), water (4×200 ml), brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
CUSTOM
Type
CUSTOM
Details
Purification of the solid by chromatography on silica (220 g pre-packed silica cartridge)
WASH
Type
WASH
Details
eluting with 0-50% EtOAc in iso-hexane

Outcomes

Product
Name
3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (3,3,3-trifluoro-2-hydroxy-2-methyl-propyl)-amide
Type
product
Smiles
FC(C(CNC(=O)C1=NC(=C(C=C1N)C(F)(F)F)OC)(C)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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